1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
CAS No.: 1903305-31-6
Cat. No.: VC4630026
Molecular Formula: C9H11N5O3
Molecular Weight: 237.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903305-31-6 |
---|---|
Molecular Formula | C9H11N5O3 |
Molecular Weight | 237.219 |
IUPAC Name | 1-methyl-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Standard InChI | InChI=1S/C9H11N5O3/c1-5-3-6(13-16-5)8-12-7(17-14-8)4-11-9(15)10-2/h3H,4H2,1-2H3,(H2,10,11,15) |
Standard InChI Key | OMDVJPFNAQAKFL-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS No. 1903305-31-6) has the molecular formula C₉H₁₁N₅O₃ and a molecular weight of 237.22 g/mol . The IUPAC name reflects its intricate connectivity: the core structure consists of a 1,2,4-oxadiazole ring substituted at position 3 with a 5-methylisoxazol-3-yl group, while a methylurea side chain is attached via a methylene bridge at position 5 of the oxadiazole .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁N₅O₃ | |
Molecular Weight | 237.22 g/mol | |
InChI Key | OMDVJPFNAQAKFL-UHFFFAOYSA-N | |
SMILES | CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC |
Structural Analysis
The compound’s architecture integrates three pharmacophoric elements:
-
5-Methylisoxazole: A five-membered aromatic ring with oxygen and nitrogen heteroatoms, known for enhancing metabolic stability and binding affinity in drug candidates .
-
1,2,4-Oxadiazole: A heterocycle valued for its electron-deficient nature, which facilitates π-π stacking interactions with biological targets .
-
Methylurea: A flexible substituent that can participate in hydrogen bonding, critical for target engagement .
The methyl group on the urea nitrogen introduces steric and electronic modifications that may influence solubility and bioavailability.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit protocols for synthesizing this compound are scarce, analogous urea-oxadiazole derivatives are typically prepared through multi-step sequences:
-
Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .
-
Urea Coupling: Reaction of isocyanate intermediates with amines or vice versa, often mediated by triethylamine in polar aprotic solvents like THF or DMF .
For example, the synthesis of structurally related adamantyl-urea-oxadiazole hybrids involved reacting 1-adamantyl isocyanate with heteroaryl amines under microwave irradiation . Adapting such methods could yield the target compound by substituting adamantyl groups with methylurea.
Physicochemical Profiling
Key properties inferred from related compounds include:
-
LogP: Estimated at ~1.8–2.1, suggesting moderate lipophilicity suitable for membrane permeability .
-
Solubility: Limited aqueous solubility (likely <10 µg/mL) due to aromatic heterocycles, necessitating formulation optimization .
Future Directions and Challenges
Research Gaps
-
Target Identification: Computational docking studies against enzymes like sEH or cytochrome P450 could elucidate mechanistic pathways .
-
ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity is essential for drug development.
Synthetic Optimization
Improving solubility via prodrug strategies or hydrophilic substituents (e.g., PEGylation) may enhance therapeutic applicability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume